molecular formula C13H16O3 B1602110 ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate CAS No. 119304-96-0

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Cat. No.: B1602110
CAS No.: 119304-96-0
M. Wt: 220.26 g/mol
InChI Key: UKJHGKSYAFMJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate (CAS RN: 119304-96-0) is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This ester is a chroman derivative, a structural class known for its significance in medicinal chemistry and organic synthesis. Chroman and chromene scaffolds are frequently investigated as core structures for the development of new bioactive molecules . Researchers value this compound primarily as a versatile key intermediate in synthetic organic chemistry. It serves as a crucial building block for the construction of more complex molecular architectures, particularly in projects aimed at developing novel pharmaceutical agents. Compounds based on the chroman core are extensively studied for a range of biological activities. Scientific literature indicates that related chromen-4-one and coumarin derivatives have demonstrated promising antibacterial properties in research settings, showing activity against various bacterial strains such as E. coli and B. subtilis . Furthermore, such derivatives have been explored as potential inhibitors of bacterial enzymes like MurC ligase, a key target in the search for new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the chroman-like nucleus are critical for enhancing biological activity, making this compound a valuable starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

IUPAC Name

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJHGKSYAFMJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557341
Record name Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119304-96-0
Record name Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(chroman-4-yl)acetate (CAS No. 119304-96-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-(chroman-4-yl)acetate, identified by CAS number 119304-96-0, is a heterocyclic organic compound built upon the versatile chroman scaffold. The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry.[1] Derivatives of chroman and the related chromone core are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] This guide provides a comprehensive technical overview of Ethyl 2-(chroman-4-yl)acetate, consolidating its chemical properties, plausible synthetic routes, potential biological significance, and relevant analytical methodologies. While direct extensive research on this specific molecule is limited, this document extrapolates from the rich body of literature on closely related analogues to provide actionable insights for researchers in drug discovery and development.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any research and development endeavor. These parameters influence solubility, permeability, and formulation strategies.

PropertyValueSource
CAS Number 119304-96-0N/A
Chemical Name Ethyl 2-(chroman-4-yl)acetateN/A
Synonyms Ethyl 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetateN/A
Molecular Formula C₁₃H₁₆O₃N/A
Molecular Weight 220.27 g/mol N/A
Appearance Likely a colorless to pale yellow oil or solidInferred
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water is anticipated.Inferred

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could involve a multi-step process starting from commercially available precursors. The following diagram illustrates a conceptual synthetic workflow.

G A 2-(allyloxy)benzaldehyde D Ethyl 2-(4-oxochroman-3-yl)acetate A->D Cascade Radical Annulation B Diethyl oxalate B->D C Radical Initiator ((NH4)2S2O8) C->D E Reduction (e.g., NaBH4) D->E Selective Reduction F Ethyl 2-(4-hydroxychroman-3-yl)acetate E->F G Dehydration/ Rearrangement F->G Acid-catalyzed H Ethyl 2-(chroman-4-yl)acetate (CAS 119304-96-0) G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA Target Gene Promoters STAT3_dimer_nuc->DNA Binding Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Compound Ethyl 2-(chroman-4-yl)acetate Compound->JAK Potential Inhibition Compound->STAT3_dimer Potential Inhibition of Nuclear Translocation

Sources

A Technical Guide to the Solubility of Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical solubility principles, predictive data based on structural analogues, and a detailed, field-proven experimental protocol for accurate solubility determination. While direct quantitative solubility data for this specific molecule is not publicly available, this guide establishes a robust framework for its empirical evaluation. Key sections include a discussion of physicochemical properties, the influence of solvent polarity on solubility, a standardized shake-flask measurement protocol, and practical implications for laboratory and development settings.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a chroman core and an ethyl acetate side chain. This structure imparts a unique combination of aromaticity, polarity, and lipophilicity, making its interaction with various solvents a critical parameter for its application in organic synthesis, purification, and potential use in drug discovery and development. Understanding the solubility of a compound is a foundational requirement for designing robust synthetic routes, developing effective purification strategies such as recrystallization and chromatography, and formulating stable solutions for screening or administration.[1]

This guide addresses the absence of published empirical data by providing a predictive analysis grounded in established chemical principles and data from structurally related molecules. Furthermore, it equips researchers with a detailed, self-validating methodology to determine the precise solubility of this compound in any solvent of interest.

Predicted Physicochemical Properties and Structural Analysis

To forecast the solubility behavior of this compound, we first analyze its structural features and predicted physicochemical properties. These parameters are often calculated based on the structure of a similar compound, ethyl 2-(2-methyl-4-oxo-3H-chromen-2-yl)acetate (PubChem CID: 102292836), to provide a reasonable estimation.[2]

  • Molecular Structure:

    • Chroman Ring: A bicyclic system containing a benzene ring fused to a dihydropyran ring. This core is largely non-polar and hydrophobic.

    • Ethyl Acetate Group: This ester functional group introduces polarity. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.

  • Overall Polarity: The molecule possesses a balance of non-polar (chroman ring) and polar (ester group) regions, suggesting it will be a semi-polar compound. This balance is crucial in determining its affinity for different types of organic solvents.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular FormulaC₁₃H₁₆O₃-
Molecular Weight220.26 g/mol Moderate molecular size, generally not a limiting factor for solubility in common organic solvents.
XLogP3 (Lipophilicity)~2.0 - 2.5A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones. Suggests poor water solubility but good solubility in many organic solvents.
Hydrogen Bond Donors0The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water or alcohols.
Hydrogen Bond Acceptors3The three oxygen atoms can accept hydrogen bonds, facilitating solubility in protic solvents (e.g., ethanol) and polar aprotic solvents (e.g., acetone).

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be driven by van der Waals forces and π-π stacking interactions with the aromatic part of the chroman ring. However, the polar ester group may limit high solubility in purely non-polar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DCM): These solvents are expected to be highly effective. Their dipole moments can interact favorably with the polar ester group, while their organic nature can accommodate the non-polar chroman core. Tetrahydrofuran (THF) and acetone, being hydrogen bond acceptors, should effectively solvate the molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the oxygen atoms of the ester group. Solubility is expected to be good, though potentially lower than in the best polar aprotic solvents, as the solvent must also overcome its own strong hydrogen bonding network.

Based on this analysis, a predicted qualitative solubility profile is presented below.

Table 2: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction Mechanism
Non-PolarHexane, TolueneSparingly SolubleVan der Waals forces, π-π stacking
Polar AproticDichloromethane (DCM)SolubleDipole-dipole interactions
Ethyl Acetate (EtOAc)Freely SolubleDipole-dipole interactions
AcetoneFreely SolubleDipole-dipole, H-bond acceptance
Acetonitrile (ACN)SolubleDipole-dipole interactions
Tetrahydrofuran (THF)Very SolubleDipole-dipole, H-bond acceptance
Polar ProticEthanol, MethanolSolubleHydrogen bonding (acceptor sites on solute), dipole-dipole
WaterInsolubleHydrophobic nature of the large carbon backbone dominates.

Standardized Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, the Shake-Flask Method is the gold standard, recommended by regulatory bodies and international organizations for its reliability in determining equilibrium solubility.[3][4]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated supernatant is measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3][5]

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess solid to a known volume of solvent in a vial B 2. Seal vials tightly to prevent solvent evaporation A->B C 3. Agitate at constant temperature (e.g., 25°C) using an orbital shaker B->C D 4. Equilibrate for 24-48h. Sample at intervals (e.g., 24h, 48h) to confirm equilibrium E 5. Allow solids to settle. Let vials stand for >1h D->E F 6. Withdraw supernatant. Filter through 0.45 µm PTFE syringe filter G 7. Dilute filtered sample with mobile phase to fall within calibration range F->G H 8. Quantify concentration using a validated HPLC-UV method G->H I 9. Calculate solubility (mg/mL or mol/L) H->I G cluster_apps Practical Applications SolubilityData Quantitative Solubility Data (mg/mL) Reaction Reaction Chemistry Solvent Selection Concentration Limits SolubilityData:f0->Reaction:f0 informs Purification Purification Strategy Recrystallization (Solvent/Antisolvent) Chromatography (Mobile Phase) SolubilityData:f0->Purification:f0 guides Formulation Formulation & Analysis Stock Solution Stability Dosing Vehicle Selection SolubilityData:f0->Formulation:f0 dictates

Caption: Relationship between Solubility Data and Key R&D Decisions.

  • Organic Synthesis: Selecting a solvent in which reactants are highly soluble can increase reaction rates and improve yields.

  • Purification: Knowledge of solubility in a range of solvents is essential for developing a recrystallization protocol. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal. For chromatography, the data helps in selecting an appropriate mobile phase system.

  • Pharmaceutical Development: For drug candidates, solubility is a critical determinant of bioavailability. [6][7]Understanding solubility in various pharmaceutically acceptable solvents is the first step in formulation development.

Conclusion

While direct, published solubility data for this compound is currently unavailable, this guide provides a robust framework for understanding and determining this crucial physicochemical property. Based on its structure, the compound is predicted to be freely soluble in polar aprotic solvents like THF and acetone, and sparingly soluble to insoluble in non-polar solvents and water. For definitive quantitative data, the provided shake-flask experimental protocol offers a reliable and standardized method. The resulting data will be invaluable for optimizing synthetic, purification, and formulation processes involving this compound.

References

  • Solubility of Organic Compounds. (2023).
  • Annex 4 - Guidance on equilibrium solubility studies. (2019).
  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. (2013). Acta Crystallographica Section E, E69, o502.
  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. (2021). Semantic Scholar.
  • Chromene - Solubility of Things. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
  • Drug solubility: why testing early m
  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Study on standardization of shake-flask solubility determin
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020).
  • ethyl 2-(2-methyl-4-oxo-3H-chromen-2-yl)
  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and improve your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The most direct and widely applicable method for this transformation is the Reformatsky reaction , which involves the reaction of chroman-4-one with an α-halo ester (ethyl bromoacetate) in the presence of activated zinc metal.[1][2][3] This reaction forms a zinc enolate which then adds to the ketone, and subsequent acidic workup yields the desired β-hydroxy ester, which in this case is the target molecule.

While the Reformatsky reaction is robust, achieving high yields of this compound requires careful control of reaction conditions and an understanding of potential side reactions. This guide will address the common issues encountered and provide practical solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis of the reaction mixture shows only starting materials (chroman-4-one).

  • After workup and purification, the isolated yield is significantly lower than expected.

Potential Causes & Solutions:

  • Inactive Zinc: The activation of zinc is critical for the formation of the organozinc reagent.[3] Commercially available zinc dust can have a passivating oxide layer.

    • Solution: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, treatment with iodine or TMSCl can be effective.

  • Presence of Water: The Reformatsky reaction is highly sensitive to moisture, as water will quench the organozinc intermediate.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). Dry all reagents thoroughly.

  • Impure Ethyl Bromoacetate: Ethyl bromoacetate can degrade over time, releasing HBr, which can interfere with the reaction.

    • Solution: Use freshly distilled or newly purchased ethyl bromoacetate. Store it under an inert atmosphere and protect it from light.

  • Insufficient Reaction Temperature: While the initial formation of the organozinc reagent is often initiated at room temperature, the subsequent addition to the ketone may require gentle heating to proceed at a reasonable rate.

    • Solution: After the initial exotherm (if any) subsides, gently reflux the reaction mixture to drive the reaction to completion. Monitor the reaction progress by TLC.

Issue 2: Formation of a White Precipitate and Low Yield

Symptoms:

  • A significant amount of a white, insoluble solid forms in the reaction flask.

  • The desired product is obtained in low yield.

Potential Cause & Solution:

  • Wurtz-type Coupling of Ethyl Bromoacetate: The organozinc reagent can react with another molecule of ethyl bromoacetate, leading to the formation of ethyl 4-bromoacetoacetate and zinc halides. This is a common side reaction.

    • Solution: Add the ethyl bromoacetate slowly to the mixture of chroman-4-one and activated zinc. This maintains a low concentration of the bromoester and favors the reaction with the ketone.

Issue 3: Presence of a Major Side Product with a Lower Rf Value than the Starting Ketone

Symptoms:

  • TLC analysis shows a new spot with a lower Rf value than chroman-4-one, which is not the desired product.

  • ¹H NMR of the crude product shows signals corresponding to a diol.

Potential Cause & Solution:

  • Pinacol Coupling of Chroman-4-one: Reductive coupling of the ketone can occur, especially if the concentration of the organozinc reagent is low or if the reaction is run for an extended period at high temperatures.

    • Solution: Ensure efficient formation of the organozinc reagent by using highly activated zinc. Add the chroman-4-one to the pre-formed organozinc reagent. Avoid excessively high temperatures or prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Reformatsky reaction?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. Its ability to solvate the organozinc intermediate and its relatively high boiling point for refluxing make it ideal. Anhydrous diethyl ether or a mixture of benzene/THF can also be used.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to clearly separate the starting material (chroman-4-one), the product, and any significant side products. The product, being more polar due to the hydroxyl group and the ester, will have a lower Rf value than the starting ketone.

Q3: What are the key considerations for the workup procedure?

A3: The workup is critical for hydrolyzing the intermediate zinc alkoxide and separating the product. Typically, the reaction is quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute sulfuric acid. This protonates the alkoxide to form the desired β-hydroxy ester. Extraction with an organic solvent (e.g., ethyl acetate or diethyl ether), followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), is standard.

Q4: Are there alternative methods to synthesize this compound?

A4: Yes, a Wittig reaction is a viable alternative.[4][5][6] This would involve reacting chroman-4-one with a stabilized ylide, such as (triphenylphosphoranylidene)acetate. This would form an α,β-unsaturated ester, which could then be selectively reduced to the desired product. However, the Reformatsky reaction offers a more direct, one-step route to the target molecule.

Q5: My final product appears to be a mixture of diastereomers. Is this expected?

A5: The Reformatsky reaction creates a new stereocenter at the 4-position of the chroman ring. Therefore, if you start with a racemic chroman-4-one, you will obtain a racemic mixture of the product. If your starting material is chiral, you may observe the formation of diastereomers. The diastereoselectivity can sometimes be influenced by the reaction conditions, such as the solvent and temperature.

Experimental Protocols

Protocol 1: Activation of Zinc Dust
  • Place zinc dust (2 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1 M HCl and stir for 5-10 minutes.

  • Decant the HCl and wash the zinc with distilled water (3x), followed by ethanol (2x), and finally diethyl ether (2x).

  • Dry the activated zinc dust under high vacuum for at least 1 hour before use.

Protocol 2: Synthesis of this compound
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 eq) and a crystal of iodine.

  • Add anhydrous THF (10 mL) and a small amount of ethyl bromoacetate (0.1 eq) to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates initiation.

  • Add a solution of chroman-4-one (1.0 eq) in anhydrous THF (10 mL) to the flask.

  • Add a solution of ethyl bromoacetate (1.2 eq) in anhydrous THF (15 mL) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Zinc Activation NoneHCl washIodine
Solvent THFDiethyl EtherBenzene/THF
Temperature Room TempReflux0 °C to RT
Typical Yield <10%75-85%60-70%

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Chromanone Chroman-4-one Product This compound Chromanone->Product 1. THF, Reflux 2. H₃O⁺ workup Bromoacetate Ethyl Bromoacetate Bromoacetate->Product Zinc Zn (activated) Zinc->Product

Caption: Overall reaction scheme for the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield? Check_Zinc Is Zinc Activated? Start->Check_Zinc Check_Moisture Are Reagents/Glassware Dry? Check_Zinc->Check_Moisture Yes Check_Zinc->Check_Moisture No, Activate Zn Check_Temp Was Reaction Heated? Check_Moisture->Check_Temp Yes Check_Moisture->Check_Temp No, Dry Everything Side_Product Side Products Observed? Check_Temp->Side_Product Yes Check_Temp->Side_Product No, Increase Temp/Time Wurtz Wurtz Coupling? (Slow addition of bromoester) Side_Product->Wurtz Yes Success Improved Yield Side_Product->Success No Pinacol Pinacol Coupling? (Add ketone to pre-formed enolate) Wurtz->Pinacol Pinacol->Success

Caption: A decision tree for troubleshooting low yields.

References

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. ResearchGate. Available at: [Link]

  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. Available at: [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. Semantic Scholar. Available at: [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. Available at: [Link]

  • 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. Available at: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. ResearchGate. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

  • Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. ProQuest. Available at: [Link]

  • Reformatsky reaction. Wikipedia. Available at: [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. National Center for Biotechnology Information. Available at: [Link]

  • Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. ACS Publications. Available at: [Link]

  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. ResearchGate. Available at: [Link]

  • Chemistry Reformatsky Reaction. SATHEE. Available at: [Link]

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • (A) The Reformatsky-reaction-based formation of a β-hydroxy ester. (B) The Reformatsky-analogous-reaction-based formation of a β-thioxoester. ResearchGate. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the scale-up synthesis of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate. It is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning from laboratory-scale preparations to larger, pilot, or manufacturing-scale productions. The focus is on providing practical, field-proven insights, troubleshooting common issues, and ensuring process robustness and safety.

Overview of Synthetic Strategies

The synthesis of the target molecule, a key intermediate in the development of various biologically active compounds, can be approached through several pathways.[1][2] The choice of route for scale-up is critical and must prioritize safety, cost-effectiveness, atom economy, and ease of purification over potentially higher-yielding but more complex laboratory methods.[3]

Common strategies involve the formation of a chromanone intermediate followed by elaboration of the acetate side chain, or a more convergent approach involving a conjugate addition.[2][4]

G cluster_0 Route A: Two-Step (Chromanone Intermediate) cluster_1 Route B: Convergent (Recommended for Scale-Up) A1 Phenol + Acryloyl Chloride A2 Intramolecular Friedel-Crafts A1->A2 Lewis Acid A3 Chroman-4-one A2->A3 A4 Reformatsky Reaction (with Ethyl Bromoacetate) A3->A4 Zinc A5 Dehydration & Reduction A4->A5 A6 Final Product A5->A6 B1 Salicylaldehyde + Malonic Acid B2 Knoevenagel Condensation B1->B2 Base (e.g., Piperidine) B3 Coumarin-3-carboxylic acid B2->B3 B4 Michael Addition & Decarboxylation B3->B4 Ethyl Acetoacetate B5 Reduction & Esterification B4->B5 B6 Final Product B5->B6 Start Starting Materials Start->A1 Start->B1

Caption: Comparison of primary synthetic routes to the target chromane derivative.

Route B, which often involves a domino Michael/hemiacetalization or a related conjugate addition, is generally preferred for scale-up.[5] This approach avoids harsh reagents like strong Lewis acids and organometallics (e.g., Reformatsky), which can present significant safety and waste-disposal challenges on a larger scale.

Recommended Scale-Up Protocol: Domino Reaction Approach

This protocol is based on a domino Michael/hemiacetalization/dehydration-reduction sequence, which is robust and avoids chromatography for purification, relying instead on crystallization.

Experimental Protocol

Reaction: Tandem Oxa-Michael Addition and Cyclization

  • Vessel Preparation: Ensure a clean, dry, nitrogen-purged reactor equipped with an overhead stirrer, thermocouple, condenser, and addition funnel.

  • Charge Reagents: To the reactor, add Salicylaldehyde (1.0 equiv), Ethyl acetoacetate (1.1 equiv), and Toluene (5 L/kg of Salicylaldehyde). Begin agitation.

  • Catalyst Addition: In a separate vessel, prepare a solution of a secondary amine catalyst like piperidine (0.1 equiv) in Toluene.

  • Reaction Execution:

    • Heat the reactor contents to 80-85 °C.

    • Slowly add the piperidine solution via the addition funnel over 1-2 hours, monitoring the internal temperature to ensure no significant exotherm.

    • After the addition is complete, maintain the temperature at 80-85 °C. Monitor the reaction progress by HPLC every 2 hours. (See In-Process Control Table).

  • Work-up:

    • Once the reaction is deemed complete (<1% starting material remaining), cool the reactor to 20-25 °C.

    • Add water (3 L/kg) and agitate for 15 minutes. Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (2 L/kg) and then saturated sodium bicarbonate solution (2 L/kg). Perform a final wash with brine (2 L/kg).

  • Solvent Swap & Crystallization:

    • Concentrate the organic layer under vacuum to approximately one-third of its original volume.

    • Add Ethanol (4 L/kg) and continue concentration to remove residual toluene.

    • Cool the resulting ethanol slurry slowly to 0-5 °C over 4-6 hours and hold for at least 2 hours.

  • Isolation:

    • Filter the crystalline product.

    • Wash the filter cake with cold ethanol (1 L/kg).

    • Dry the product under vacuum at 40-45 °C until constant weight is achieved.

In-Process Controls (IPCs)
StageParameter to MonitorAnalytical MethodAcceptance Criteria
ReactionConversionHPLC>99% conversion
Work-uppH of aqueous layerpH strip/meterAcid wash: pH 1-2; Base wash: pH 8-9
CrystallizationProduct PurityHPLC>98.5%
DryingLoss on Drying (LOD)LOD Balance<0.5% w/w

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Yield & Stalled Reactions

Q: My reaction has stalled at ~70% conversion according to HPLC analysis, even after several hours. What are the likely causes?

A: Stalled reactions at scale are common and can usually be attributed to a few key factors:

  • Catalyst Inactivation: The secondary amine catalyst can be neutralized by acidic impurities in the starting materials or solvent. On a large scale, the quality of bulk materials can be more variable.

    • Solution: Ensure all starting materials meet purity specifications. Consider a pre-treatment of the toluene with a small amount of anhydrous potassium carbonate and filtering if water content is a concern. A second small charge of the catalyst (0.02 equiv) can sometimes restart a stalled reaction, but be cautious as this can increase impurity formation.

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, creating localized "dead zones" where the reaction does not proceed.

    • Solution: Verify that the stirrer speed is adequate for the vessel geometry and batch volume to ensure a homogeneous mixture.

  • Temperature Fluctuations: Poor heat transfer in large vessels can lead to hot or cold spots, affecting the reaction rate.

    • Solution: Ensure the reactor's heating jacket and temperature control system are functioning correctly and providing uniform heating.

Issue 2: Impurity Formation

Q: I'm observing a persistent impurity with a similar retention time to my product in the HPLC. What could it be and how can I get rid of it?

A: This is a frequent scale-up challenge. The most likely side-products in this synthesis are:

  • Uncyclized Intermediate: The initial Michael adduct may fail to cyclize. This is often due to insufficient reaction time or temperature.

  • Over-reaction/Dimerization Products: At higher temperatures or with excess catalyst, side reactions can occur.

  • Knoevenagel Condensation Product: A common side reaction involves the self-condensation of ethyl acetoacetate or its reaction with salicylaldehyde to form undesired byproducts.[6][7][8][9]

Troubleshooting Steps:

  • Identification: Attempt to isolate the impurity by preparative chromatography on a small scale or obtain a mass spectrum (LC-MS) to identify its structure.

  • Process Modification:

    • If it's an uncyclized intermediate, consider increasing the reaction hold time or temperature slightly (e.g., to 90 °C).

    • If it's a byproduct of over-reaction, reduce the catalyst loading or the reaction temperature.

  • Purification Strategy: This impurity is likely structurally similar to your product, making it difficult to remove.

    • Recrystallization: The most effective non-chromatographic method. Experiment with different solvent/anti-solvent systems (e.g., isopropanol/water, ethyl acetate/heptane) to find conditions that selectively precipitate your desired product.

    • Slurry Wash: If the impurity is more soluble, a slurry of the crude product in a solvent where the product has low solubility (like cold heptane or MTBE) can effectively wash it away.

G start Impurity Observed in HPLC identify Identify Impurity (LC-MS, NMR) start->identify uncyclized Uncyclized Michael Adduct? identify->uncyclized overreaction Dimer or Side Product? identify->overreaction uncyclized->overreaction No increase_time Increase Reaction Time / Temperature uncyclized->increase_time Yes reduce_catalyst Reduce Catalyst Load or Temperature overreaction->reduce_catalyst Yes recrystallize Optimize Recrystallization (Solvent Screen) overreaction->recrystallize No increase_time->recrystallize reduce_catalyst->recrystallize slurry Perform Slurry Wash recrystallize->slurry

Caption: Decision workflow for troubleshooting impurity formation.

Issue 3: Work-up & Isolation Problems

Q: During the aqueous work-up, I'm struggling with a persistent emulsion at the aqueous/organic interface. How can I break it?

A: Emulsions are a common physical processing issue during scale-up.

  • Cause: Emulsions are often stabilized by fine particulate matter or amphiphilic impurity species generated during the reaction. Vigorous agitation can also contribute.

  • Solutions:

    • Add Brine: The simplest solution is to add a saturated sodium chloride solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Change Solvent: Adding a small amount of a less polar solvent like heptane or a more polar solvent like isopropanol can alter the interfacial tension and break the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire batch through a pad of a filter aid like Celite® can remove the particulate matter that stabilizes the emulsion.

    • Reduce Agitation: During extraction steps, use a slower agitation speed that is just sufficient to ensure mixing without creating a stable emulsion.

Q: My product is not crystallizing from ethanol, or it's oiling out. What should I do?

A: Crystallization is highly sensitive to purity and conditions.

  • Cause: The presence of impurities can inhibit crystal lattice formation. The cooling rate might also be too fast, causing the product to crash out as an amorphous oil rather than forming ordered crystals.

  • Solutions:

    • Check Purity: Use HPLC or TLC to confirm the purity of the solution before crystallization. If significant impurities are present, an additional aqueous wash or a charcoal treatment may be necessary.

    • Slow Cooling & Seeding: Ensure a slow, controlled cooling profile. If you have a small amount of pure, crystalline material from a previous batch, add a few seed crystals once the solution becomes saturated to promote nucleation.

    • Solvent System: Ethanol may not be the optimal solvent. Screen other solvents or solvent/anti-solvent mixtures. For example, dissolving the crude oil in a minimum amount of hot ethyl acetate and then slowly adding heptane as an anti-solvent is a common and effective alternative.[10]

Process Safety & Hazard Analysis

A thorough hazard analysis must be conducted before any scale-up operation.[10]

HazardCausePrevention & Mitigation
Runaway Reaction Uncontrolled exotherm during catalyst addition.- Slow, controlled addition of the catalyst via a pump. - Ensure the reactor's cooling system is operational and appropriately sized. - Perform a Reaction Safety Assessment (e.g., using RC1 calorimetry) to determine the heat of reaction.
Solvent Hazards Toluene and ethanol are flammable.- Operate in a well-ventilated area with appropriate electrical grounding to prevent static discharge. - Use nitrogen inerting for the reactor headspace. - Have appropriate fire suppression systems readily available.
Reagent Toxicity Piperidine is toxic and corrosive. Salicylaldehyde is an irritant.- Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. - Handle piperidine in a fume hood or with appropriate local exhaust ventilation.

References

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). PMC. [Link]

  • Kojic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. (1993). PubMed. [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). NIH. [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (n.d.). PMC - NIH. [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (n.d.). ResearchGate. [Link]

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. (n.d.). PMC - NIH. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018). ScienceDirect. [Link]

Sources

Technical Support Center: Navigating the Biological Evaluation of Chromene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the promising class of chromene compounds. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered during the biological testing of these molecules. Our goal is to empower you with the knowledge to generate robust, reproducible, and meaningful data.

Section 1: Physicochemical Properties and Compound Handling

The journey to reliable biological data begins with the fundamental understanding and proper handling of your chromene compounds. Overlooking these initial steps can lead to a cascade of issues that compromise the validity of your entire experimental campaign.

FAQ 1: My chromene compound shows poor solubility in aqueous assay buffers, leading to inconsistent results. What should I do?

The Problem: Poor aqueous solubility is a frequent challenge in drug discovery, and chromene derivatives are no exception.[1][2] When a compound precipitates in your assay, the actual concentration exposed to the biological target is unknown and significantly lower than the nominal concentration. This can lead to an underestimation of potency (inflated IC50/EC50 values), poor reproducibility, and misleading structure-activity relationships (SAR).[2]

The Underlying Cause: The often planar and hydrophobic nature of the chromene scaffold can contribute to low aqueous solubility. The formation of aggregates or precipitates can also lead to non-specific assay interference.

Troubleshooting Guide:

  • Optimize Your Solubilization Strategy:

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common primary solvent for compound libraries.[1] Ensure your chromene compounds are fully dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution, but always visually inspect for any remaining particulate matter.

    • Intermediate Dilutions: Avoid making large dilution steps directly from a high-concentration DMSO stock into your final aqueous buffer. This "solvent shock" can cause the compound to crash out of solution. Instead, perform serial dilutions in DMSO or a mixture of DMSO and your assay buffer.

  • Assess Kinetic Solubility: Before proceeding with extensive biological testing, it is crucial to determine the kinetic solubility of your key chromene compounds in the specific assay buffer you will be using.

    Experimental Protocol: Nephelometric Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of your chromene compound in 100% DMSO (e.g., 20 mM).

    • In a clear 96- or 384-well plate, add your assay buffer.

    • Using a liquid handler, add a small volume of the DMSO stock solution to the assay buffer to achieve a range of final compound concentrations (e.g., 0.1 to 200 µM). Ensure the final DMSO concentration is consistent across all wells and matches the concentration you will use in your biological assay (typically ≤ 1%).

    • Mix the plate and incubate at the assay temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Solubility Enhancement Strategies:

    • Co-solvents: If solubility remains an issue, consider the inclusion of a limited amount of co-solvents in your assay buffer, such as polyethylene glycol (PEG) or glycerol.[3] However, you must first validate that the co-solvent does not affect the activity of your biological target or the performance of your assay.

    • Serum Proteins: For cell-based assays, the presence of serum proteins (like bovine serum albumin) can help to solubilize hydrophobic compounds. Be aware that this can also lead to a decrease in the free concentration of your compound available to interact with the target.

Table 1: Recommended Final DMSO Concentrations in Biological Assays

Assay TypeRecommended Max. DMSO ConcentrationRationale
Biochemical Assays0.5 - 1%Higher concentrations can denature enzymes or interfere with assay components.
Cell-based Assays0.1 - 0.5%Higher concentrations can be cytotoxic or induce off-target cellular stress responses.
High-Content Imaging≤ 0.1%To minimize artifacts in cellular morphology and fluorescence signals.

Section 2: Assay Interference and False Positives

A significant pitfall in early-stage drug discovery is the identification of compounds that appear active in an assay but are, in fact, non-specific or promiscuous inhibitors. These "bad actors" can derail a research program, wasting valuable time and resources.

FAQ 2: I have identified a potent chromene "hit" in my primary screen. How can I be sure it's not a false positive due to assay interference?

The Problem: Some chemical scaffolds are known to interfere with biological assays through various mechanisms, leading to false-positive results. These are often referred to as Pan-Assay Interference Compounds (PAINS).[4][5] While the chromene scaffold itself is a privileged structure in medicinal chemistry, certain substitution patterns or reactive functional groups can turn a chromene derivative into a PAIN.[6]

The Underlying Cause: Assay interference can occur through several mechanisms:

  • Compound Aggregation: At concentrations above their solubility limit, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[7]

  • Reactivity: The presence of electrophilic groups can lead to covalent modification of the target protein.

  • Redox Activity: Some compounds can interfere with assays that rely on redox chemistry (e.g., assays using luciferin/luciferase).

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based readouts. Many chromene-azo dyes are colored, which requires careful consideration of the assay technology.[8]

Troubleshooting and Validation Workflow:

Diagram 1: Workflow for Hit Validation and False Positive Triage

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Initial Triage cluster_2 PAINS & Interference Checks cluster_3 Confirmation & Progression PrimaryHit Primary Hit Identification DoseResponse Confirmatory Dose-Response PrimaryHit->DoseResponse VisualInspection Visual Inspection for Precipitation DoseResponse->VisualInspection Discard1 Discard DoseResponse->Discard1 Not Confirmed PAINSFilter In Silico PAINS Filtering VisualInspection->PAINSFilter Discard2 Discard/Reformulate VisualInspection->Discard2 Precipitation Observed AggregationAssay Aggregation Counter-Screen PAINSFilter->AggregationAssay AssayTechControl Assay Technology Control (e.g., no-enzyme control) AggregationAssay->AssayTechControl OrthogonalAssay Orthogonal/Secondary Assay AssayTechControl->OrthogonalAssay Discard3 Discard AssayTechControl->Discard3 Interference Detected SAR Analogue Synthesis & SAR OrthogonalAssay->SAR Discard4 Discard OrthogonalAssay->Discard4 Inactive ValidatedHit Validated Hit SAR->ValidatedHit

Caption: A systematic workflow to validate primary screening hits and identify potential false positives.

Step-by-Step Guide:

  • Confirmatory Dose-Response and Visual Inspection: Re-test the hit compound in a full dose-response format. During this, visually inspect the highest concentration wells for any signs of precipitation. A "bell-shaped" dose-response curve can also be indicative of aggregation at higher concentrations.

  • In Silico PAINS Filtering: Utilize computational filters to check if your chromene hit contains substructures that are known to be problematic. Several free online tools and commercial software packages are available for this purpose.

  • Aggregation Counter-Screen: A common method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01-0.1%). If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.

  • Assay Technology Controls: Run your compound in a control experiment that omits a key biological component, such as the enzyme or target protein. Any remaining activity is due to direct interference with the assay's detection system. For fluorescence-based assays, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay.

  • Orthogonal Assays: The most definitive way to confirm a hit is to test it in an orthogonal assay that uses a different detection technology or a different biological principle to measure the same endpoint. For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding to the target.

Section 3: Metabolic Stability and Off-Target Liabilities

For a chromene compound to be a viable drug candidate, it must not only be potent and specific but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a clean safety profile.

FAQ 3: My promising chromene lead shows low efficacy in cell-based assays or in vivo models despite high potency in biochemical assays. Could metabolic instability be the cause?

The Problem: A significant disconnect between in vitro biochemical potency and cellular or in vivo efficacy can often be attributed to poor metabolic stability.[9] The chromene scaffold, like many aromatic systems, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[10] This can lead to rapid clearance of the compound, reducing its exposure to the target in a cellular or whole-organism context.

The Underlying Cause: The electron-rich aromatic system of the chromene core and its substituents can be sites for oxidative metabolism by CYP enzymes. Common metabolic transformations include hydroxylation, O-demethylation, and epoxidation.

Troubleshooting and Assessment Strategy:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomal Stability Assay: This is a standard in vitro assay to assess metabolic stability. The compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and the necessary co-factors (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS. The result is typically reported as in vitro half-life (t½) or intrinsic clearance (Clint).

    Table 2: Interpretation of Liver Microsomal Stability Data

In Vitro Half-life (t½)Intrinsic Clearance (Clint)Predicted In Vivo Clearance
> 30 minLowLow
10 - 30 minModerateModerate
< 10 minHighHigh
  • Metabolite Identification: If your compound is found to be metabolically labile, the next step is to identify the site(s) of metabolism. This is typically done by analyzing the samples from the microsomal stability assay using high-resolution mass spectrometry to identify the structures of the major metabolites.

  • Strategies to Enhance Metabolic Stability:

    • Blocking Metabolic Hotspots: Once a "metabolic hotspot" is identified, you can make chemical modifications at that position to block metabolism. A common strategy is the introduction of a fluorine atom or a small alkyl group at the site of hydroxylation.[11]

    • Scaffold Hopping: In some cases, more significant changes to the chromene scaffold may be necessary. This can involve replacing a metabolically labile part of the molecule with a bioisosteric group that is more resistant to metabolism while maintaining the desired biological activity.[10]

Diagram 2: Strategy for Addressing Metabolic Instability

Metabolic_Stability_Workflow Start Potent Chromene Lead MicrosomalAssay Liver Microsomal Stability Assay Start->MicrosomalAssay Analyze Analyze Data (t½, Clint) MicrosomalAssay->Analyze Stable Metabolically Stable? Analyze->Stable MetID Metabolite Identification (LC-MS/MS) Stable->MetID No Proceed Proceed to Further Testing Stable->Proceed Yes Redesign Rational Compound Redesign (Block Hotspots) MetID->Redesign Synthesize Synthesize New Analogues Redesign->Synthesize Synthesize->MicrosomalAssay

Caption: An iterative workflow for assessing and improving the metabolic stability of chromene compounds.

FAQ 4: Are there any common off-target liabilities associated with chromene compounds that I should be aware of?

The Problem: Off-target activity can lead to unwanted side effects and toxicity, which is a major cause of drug attrition. Proactively screening for common liabilities is a critical step in drug development.

Key Off-Target to Consider: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary concern for cardiotoxicity, as it can lead to a potentially fatal arrhythmia called Torsades de Pointes.[12][13] Many small molecule drugs have been withdrawn from the market due to this off-target effect.[13]

Assessment of hERG Liability:

  • In Silico Modeling: Several computational models are available to predict the hERG inhibition potential of a compound based on its structure. These can be used as an early-warning system.

  • In Vitro hERG Assays:

    • Binding Assays: Radioligand binding assays using a known hERG channel blocker (e.g., [3H]-dofetilide or [3H]-astemizole) can be used as a high-throughput primary screen.

    • Functional Assays: The gold standard for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells expressing the channel.[14] Thallium flux assays are a higher-throughput alternative.[12]

General Cytotoxicity Assessment:

It is important to distinguish between on-target cytotoxicity (e.g., in cancer cells) and general, off-target cytotoxicity.

  • Counter-screening in Non-target Cell Lines: Assess the cytotoxicity of your chromene compounds in a panel of non-cancerous cell lines (e.g., from different tissues) to determine their therapeutic window.

  • Mechanism of Cell Death: If cytotoxicity is observed, further assays can be performed to determine the mechanism (e.g., apoptosis vs. necrosis) and to investigate if it is related to the intended mechanism of action.[15]

By systematically addressing these common pitfalls, you can significantly increase the quality of your data and the likelihood of success in your research and development efforts with chromene compounds.

References

  • Al-Warhi, T., et al. (2021). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available at: [Link]

  • Okasha, R. M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PubMed Central. Available at: [Link]

  • Saleh, N. (2016). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. Available at: [Link]

  • Gouda, M. A., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][16][17]oxazines, and Chromeno[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Okasha, R. M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. MDPI. Available at: [Link]

  • Di, L. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Al-Warhi, T. (2022). Chromene compounds with promising biological activities. ResearchGate. Available at: [Link]

  • Himmel, H. M. (2009). Effects of Common Antitussive Drugs on the hERG Potassium Channel Current. PubMed. Available at: [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. ACS Publications. Available at: [Link]

  • Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Publications. Available at: [Link]

  • Tsiourvas, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]

  • Freeman, B. S. (2021). Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH. Available at: [Link]

  • Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the 4-aryl group. PubMed. Available at: [Link]

  • Huggins, D. J. (n.d.). Designing Effective Screening Libraries. Huggins Lab. Available at: [Link]

  • Kumar, A., et al. (2022). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. MDPI. Available at: [Link]

  • Wu, J., et al. (2021). Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant. ResearchGate. Available at: [Link]

  • Du, C., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. Available at: [Link]

  • Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products. Available at: [Link]

  • Medina-Franco, J. L. (2013). Design of chemical libraries for screening. ResearchGate. Available at: [Link]

  • Scott, J. S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. Available at: [Link]

  • Quiroga, J., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]

  • Chen, M., et al. (2017). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. NIH. Available at: [Link]

  • SARomics Biostructures. (n.d.). How to Choose A Library for Screening? SARomics Biostructures. Available at: [Link]

  • Chem Help ASAP. (2020). molecular libraries & library screening. YouTube. Available at: [Link]

  • Chem Help ASAP. (2023). hERG channel inhibition & cardiotoxicity. YouTube. Available at: [Link]

  • Monteiro, A., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Scott, J. S., & O'Meara, M. J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]

  • R Discovery. (n.d.). Synthesis Of Chromene Derivatives Research Articles. R Discovery. Available at: [Link]

  • Gill, A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Cabrera-Serra, M., et al. (2022). Challenges in drug discovery and description targeting Leishmania spp.: enzymes, structural proteins, and transporters. Frontiers. Available at: [Link]

  • Kortagere, S., & Ekins, S. (2010). Troubleshooting computational methods in drug discovery. PubMed. Available at: [Link]

Sources

Technical Support Center: Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, reaction, and storage of this compound. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive experience with related molecular scaffolds.

PART 1: Frequently Asked Questions (FAQs) - Understanding Potential Degradation

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

The molecule possesses two primary functional groups susceptible to degradation: an ethyl ester and a chromane ring. Therefore, the most probable degradation pathways are hydrolysis of the ester and oxidation of the chromane moiety.

  • Hydrolysis: The ethyl ester can be cleaved under both acidic and basic conditions to yield 2-(3,4-dihydro-2H-chromen-4-yl)acetic acid and ethanol. Basic hydrolysis, also known as saponification, is typically irreversible and proceeds readily.[1][2][3] Acid-catalyzed hydrolysis is a reversible process.[2][3]

  • Oxidation: The chromane ring, particularly at the benzylic C4 position, is a potential site for oxidation. This could lead to the formation of a chroman-4-one derivative or potentially ring-opened products. The ether linkage within the chromane ring could also be susceptible to oxidative cleavage under harsh conditions. While specific studies on this exact molecule are not prevalent, the reactivity of chromane derivatives suggests this pathway is a significant consideration.[4][5]

Q2: I've observed a loss of purity of my compound during storage. What are the likely reasons?

Loss of purity upon storage is often due to gradual degradation. The primary culprits are typically exposure to atmospheric moisture, oxygen, and light.

  • Moisture: Trace amounts of acid or base in the presence of moisture can catalyze the hydrolysis of the ethyl ester.

  • Oxygen: Autoxidation can occur, especially if the compound is exposed to air over long periods. This process can be accelerated by light and trace metal impurities.

  • Light: Chromane structures can be light-sensitive, leading to photodegradation.[6] It is recommended to store the compound in amber vials to minimize light exposure.

Q3: A new, more polar peak is appearing in my HPLC analysis after a reaction workup. What could this be?

A more polar peak is a common indicator of ester hydrolysis. The product, 2-(3,4-dihydro-2H-chromen-4-yl)acetic acid, contains a free carboxylic acid group, which significantly increases its polarity compared to the parent ethyl ester. This will result in a shorter retention time on a reverse-phase HPLC column.

Q4: How sensitive is this compound to pH?

The compound is highly sensitive to pH extremes due to the ester functional group.

  • Basic Conditions (pH > 8): The ester will undergo rapid hydrolysis (saponification) to form the corresponding carboxylate salt.[1][7] This reaction is generally irreversible.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis and is a reversible reaction.[2][8] To favor the ester, it is crucial to remove water from the system.

For optimal stability, solutions of the compound should be maintained at a neutral pH (approximately 6-7.5).

Q5: What is the thermal stability of this compound?
Q6: Is the compound light-sensitive?

Chromane and related heterocyclic structures can exhibit sensitivity to UV and visible light.[9] Photons can provide the activation energy for oxidative degradation or other rearrangements. Therefore, it is best practice to handle the compound in a laboratory with minimized UV light exposure and to store it in light-protecting containers.

PART 2: Troubleshooting Guides

This section provides a structured approach to solving common experimental issues.

Issue 1: Unexpected Loss of Starting Material and Appearance of a More Polar Impurity
  • Symptoms:

    • Lower than expected yield of the desired product.

    • A significant peak with a shorter retention time in reverse-phase HPLC.

    • The impurity is soluble in aqueous base.

  • Primary Suspect: Ester Hydrolysis.

  • Causality: The presence of water along with acidic or basic catalysts in your reaction, workup, or purification steps is likely cleaving the ethyl ester to the more polar carboxylic acid.

  • Troubleshooting Steps:

    • Analyze pH: Check the pH of all aqueous solutions used in the workup. If basic or strongly acidic, neutralize to a pH of 6.5-7.5 before extraction.

    • Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis during the reaction itself.

    • Aqueous Workup: When performing an aqueous wash, use brine or a neutral buffer (e.g., phosphate-buffered saline at pH 7.4) instead of pure water to minimize pH shifts.

    • Solvent Choice: During purification by chromatography, avoid protic solvents if possible, or ensure they are of high purity and neutral.

Issue 2: Formation of Colored Impurities or a New Ketone Peak in the IR Spectrum
  • Symptoms:

    • Development of a yellow or brown color in the sample upon storage or during a reaction.

    • Appearance of a new peak in the IR spectrum around 1680-1700 cm⁻¹, indicative of a ketone.

  • Primary Suspect: Oxidation of the Chromane Ring.

  • Causality: The benzylic C4 position of the chromane ring is susceptible to oxidation, potentially forming a chroman-4-one derivative. This can be initiated by atmospheric oxygen, especially under the influence of light or trace metals.

  • Troubleshooting Steps:

    • Inert Atmosphere: For sensitive reactions or long-term storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Degas Solvents: Before use, degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Use of Antioxidants: If compatible with the downstream application, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added for long-term storage.

    • Light Protection: Always store the compound and reaction mixtures in amber glass vials or wrap containers in aluminum foil.

Issue 3: Inconsistent Experimental Results and Poor Reproducibility
  • Symptoms:

    • Varying yields or purity profiles for the same reaction performed at different times.

  • Primary Suspect: Uncontrolled Environmental Variables.

  • Causality: Inconsistent exposure to light, oxygen, temperature, or moisture can lead to varying degrees of degradation, affecting the outcome of your experiments.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters, including reaction time, temperature, solvent quality, and workup procedures, are kept consistent.

    • Control the Environment: As a standard practice, run reactions under an inert atmosphere and with protection from light.

    • Fresh Solvents: Use freshly opened bottles of high-purity solvents to minimize contaminants like peroxides or dissolved oxygen.

    • Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to avoid degradation during storage before analysis.

PART 3: Visualization & Formatting

Key Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent This compound Acid 2-(3,4-dihydro-2H-chromen-4-yl)acetic acid Parent->Acid H+ or OH- / H2O Ethanol Ethanol Ketone Potential Oxidized Products (e.g., Chroman-4-one derivative) Parent->Ketone [O] (Air, Light)

Caption: Major degradation routes for the title compound.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear quartz vial to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method such as HPLC-UV or LC-MS.

    • Compare the chromatograms to identify and quantify the degradation products.

G Start Prepare Stock Solution (1 mg/mL in ACN) Control Unstressed Control Start->Control Acid 1M HCl, 60°C Start->Acid Base 1M NaOH, RT Start->Base Oxidative 3% H2O2, RT Start->Oxidative Thermal 80°C Start->Thermal Photo Photostability Chamber Start->Photo Analyze Analyze all samples by LC-MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Identify Degradants & Assess Stability Analyze->Report

Caption: Workflow for forced degradation studies.

Protocol 2: Recommended Storage and Handling

To ensure the long-term stability of this compound, follow these guidelines:

  • Storage Container: Store in an amber glass vial with a tight-fitting cap to protect from light and moisture.

  • Atmosphere: For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store at -20°C to 4°C. Avoid repeated freeze-thaw cycles.

  • Handling: When weighing or preparing solutions, minimize the time the container is open to the atmosphere. Use in a well-ventilated area, away from direct sunlight.

Data Summary Table

The following table summarizes the key stability characteristics and potential degradation products.

Stress FactorPotential Degradation PathwayPrimary Degradation ProductAnalytical Indication
pH < 4 Acid-Catalyzed Hydrolysis2-(3,4-dihydro-2H-chromen-4-yl)acetic acidMore polar peak in RP-HPLC
pH > 8 Base-Catalyzed Hydrolysis (Saponification)2-(3,4-dihydro-2H-chromen-4-yl)acetate saltMore polar peak in RP-HPLC
Oxygen/Air OxidationChroman-4-one derivativesAppearance of color; Ketone peak in IR
Light (UV/Vis) PhotodegradationVarious oxidative or rearranged productsComplex impurity profile
Heat (>80°C) Thermal DecompositionVarious productsGeneral sample decomposition

References

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Sunthankar, P. S., Berlin, K. D., Nelson, E. C., Thorne, R. L., Geno, P. W., Archer, J. C., Rolf, L. L., Jr, & Bartels, K. E. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543–545. [Link]

  • Active Pharmaceutical Ingredients by Photochemical Deracemization: Chromanes as a Test Case. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • Antioxidant activity of 2H-chromen-2-one derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020, April 21). ResearchGate. [Link]

  • Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2H-Chromenes via Unexpected [4 + 2] Annulation of Alkynyl Thioethers with o-Hydroxybenzyl Alcohols. (2019, December 30). ACS Publications. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

  • Goyal, N., Do, C., Donahue, J. P., Mague, J. T., & Foroozesh, M. (2018). Ethyl 2-[2-(4-oxo-4 H-chromen-2-yl)phenoxy]acetate. IUCrData, 3(7), x180993. [Link]

  • Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. (n.d.). Indian Academy of Sciences. Retrieved January 27, 2026, from [Link]

  • Photodegradation of cyanine and merocyanine dyes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). YouTube. [Link]

  • Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (n.d.). ACS Omega. Retrieved January 27, 2026, from [Link]

  • New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. (2021, August 26). PubMed. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of Highly Functionalized 3,4-Dihydro-2H-pyrans from Baylis-Hillman Acetates. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl 2-(chroman-4-yl)acetate: A Novel Anti-Inflammatory Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

The management of inflammation remains a cornerstone of therapeutic development, with a continuous need for novel agents offering improved efficacy and safety profiles. The chroman scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to the diverse biological activities of its derivatives, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This guide introduces a hypothetical novel compound, Ethyl 2-(chroman-4-yl)acetate (herein referred to as Cpd-X), as a promising candidate for anti-inflammatory drug discovery.

This document provides a comprehensive framework for comparing the efficacy of Cpd-X against two well-established anti-inflammatory drugs with distinct mechanisms of action: Celecoxib , a selective COX-2 inhibitor, and Dexamethasone , a potent synthetic glucocorticoid. Through a series of validated in vitro and in vivo experimental protocols, we will delineate a scientific pathway for characterizing the anti-inflammatory potential of this novel chemical entity.

Understanding the Comparators: Mechanisms of Action

A robust comparative analysis hinges on understanding the mechanistic underpinnings of the reference drugs.

Celecoxib: This non-steroidal anti-inflammatory drug (NSAID) selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7] COX-2 is inducibly expressed at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Dexamethasone: A potent synthetic glucocorticoid, dexamethasone exerts its anti-inflammatory effects through a multi-faceted mechanism. It binds to intracellular glucocorticoid receptors, and this complex translocates to the nucleus to regulate gene expression.[10][11][12] This leads to the suppression of pro-inflammatory cytokine production, inhibition of neutrophil migration, and reduced capillary permeability.[13] Dexamethasone ultimately interferes with key signaling pathways like NF-κB, leading to a broad dampening of the immune response.[10]

The following diagram illustrates the established signaling pathways for our comparator drugs.

Anti-inflammatory Mechanisms cluster_celecoxib Celecoxib Pathway cluster_dexamethasone Dexamethasone Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 catalysis Prostaglandins Prostaglandins COX-2->Prostaglandins synthesis Inflammation_C Inflammation Prostaglandins->Inflammation_C Celecoxib Celecoxib Celecoxib->COX-2 inhibits Inflammatory Stimulus Inflammatory Stimulus NF-kB NF-κB Inflammatory Stimulus->NF-kB activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes upregulates Inflammation_D Inflammation Pro-inflammatory Genes->Inflammation_D Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR binds DEX-GR Complex DEX-GR Complex GR->DEX-GR Complex DEX-GR Complex->NF-kB inhibits

Caption: Mechanisms of Action for Celecoxib and Dexamethasone.

Experimental Framework for Efficacy Comparison

To objectively assess the anti-inflammatory potential of Cpd-X relative to Celecoxib and Dexamethasone, a tiered experimental approach is proposed, moving from targeted in vitro assays to a validated in vivo model of acute inflammation.

Experimental_Workflow cluster_1 In Vivo Validation Start Start InVitro In Vitro Cellular Assays (RAW 264.7 Macrophages) Start->InVitro NO_Assay Nitric Oxide (NO) Production Assay InVitro->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) ELISA InVitro->PGE2_Assay Cytotoxicity MTT Cytotoxicity Assay InVitro->Cytotoxicity Data_Analysis Comparative Data Analysis (IC50 / % Inhibition) NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis Cytotoxicity->Data_Analysis InVivo In Vivo Model (Carrageenan-Induced Paw Edema in Rats) Conclusion Efficacy Conclusion InVivo->Conclusion Data_Analysis->InVivo

Caption: Tiered experimental workflow for comparative efficacy analysis.

Part 1: In Vitro Cellular Assays

The initial screening of anti-inflammatory activity is most efficiently conducted using in vitro models.[14][15] Murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) provide a robust and well-characterized system for mimicking an inflammatory response.

Objective: To quantify the inhibitory effect of Cpd-X, Celecoxib, and Dexamethasone on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells for 1 hour with varying concentrations of Cpd-X, Celecoxib, or Dexamethasone (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • PGE2 Measurement (ELISA):

    • Collect the remaining supernatant.

    • Quantify PGE2 concentration using a commercial Prostaglandin E2 ELISA kit, following the manufacturer’s instructions.

  • Cytotoxicity Assessment (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated, non-LPS-stimulated control.

The results from these assays will allow for the determination of the half-maximal inhibitory concentration (IC50) for each compound against NO and PGE2 production. The MTT assay is crucial for ensuring that the observed inhibitory effects are not due to cytotoxicity.

Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity Data

CompoundNO Production IC50 (µM)PGE2 Production IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50 for PGE2)
Cpd-X 15.2 ± 1.88.5 ± 0.9> 100> 11.8
Celecoxib > 1000.5 ± 0.1> 100> 200
Dexamethasone 5.8 ± 0.67.2 ± 0.8> 100> 13.9

Data are presented as mean ± SD and are for illustrative purposes only.

Causality behind Experimental Choices: Measuring both NO (produced by iNOS) and PGE2 (produced via COX-2) provides insight into the potential mechanism of action. A strong inhibition of PGE2 with little effect on NO might suggest COX-2 selectivity, similar to Celecoxib. Conversely, potent inhibition of both mediators, like that seen with Dexamethasone, suggests a broader anti-inflammatory mechanism, possibly targeting upstream signaling pathways like NF-κB.[2]

Part 2: In Vivo Efficacy Assessment

The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[16][17][18]

Objective: To compare the in vivo anti-inflammatory efficacy of Cpd-X against Celecoxib and Dexamethasone by measuring the reduction of paw edema in rats.

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)

    • Group 2: Cpd-X (e.g., 10 mg/kg, p.o.)

    • Group 3: Cpd-X (e.g., 30 mg/kg, p.o.)

    • Group 4: Celecoxib (e.g., 10 mg/kg, p.o.)

    • Group 5: Dexamethasone (e.g., 1 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally (p.o.) via gavage.[16]

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[16][19]

  • Edema Measurement: Measure the paw volume of the injected paw using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[19]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

The primary endpoint is the reduction in paw edema over time. A statistically significant reduction in paw volume in the treated groups compared to the vehicle control indicates anti-inflammatory activity.

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema)

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
Cpd-X (10 mg/kg) 15.5%25.1%35.8%30.2%22.4%
Cpd-X (30 mg/kg) 28.3%40.2%55.6% 48.9%38.1%
Celecoxib (10 mg/kg) 25.1%38.9%52.3% 45.7%35.5%
Dexamethasone (1 mg/kg) 30.5%*45.6% 62.1%58.4% 50.3%

*Data are for illustrative purposes. *p < 0.05, *p < 0.01 compared to vehicle control.

Trustworthiness Through Self-Validation: This protocol is self-validating. The inclusion of a vehicle control group establishes the baseline inflammatory response. The positive controls, Celecoxib and Dexamethasone, are expected to produce significant and predictable inhibition, confirming the validity of the assay. The dose-dependent effect observed with Cpd-X (30 mg/kg showing greater inhibition than 10 mg/kg) would further strengthen the evidence for its specific pharmacological activity.

Synthesis and Conclusion

This guide outlines a rigorous, multi-tiered approach to compare the anti-inflammatory efficacy of a novel compound, Ethyl 2-(chroman-4-yl)acetate (Cpd-X), against the clinically relevant drugs Celecoxib and Dexamethasone. The proposed workflow, beginning with targeted in vitro cellular assays and culminating in a validated in vivo model, provides a comprehensive framework for characterizing the compound's potency and potential mechanism of action.

Based on the hypothetical data, Cpd-X demonstrates promising anti-inflammatory properties, inhibiting the production of both NO and PGE2 in vitro and reducing acute inflammation in vivo in a dose-dependent manner. Its efficacy at a 30 mg/kg dose appears comparable to that of Celecoxib (10 mg/kg), though less potent than Dexamethasone (1 mg/kg). The balanced inhibition of both NO and PGE2 suggests a mechanism that may differ from a pure COX-2 inhibitor, warranting further investigation into its molecular targets.

This structured comparison provides the foundational data necessary for drug development professionals to make informed decisions about the future trajectory of Cpd-X as a potential therapeutic agent.

References

  • Title: Celecoxib - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Source: IUCr Journals URL: [Link]

  • Title: Dexamethasone - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of action of Dexamethasone? Source: Patsnap Synapse URL: [Link]

  • Title: Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo Source: PubMed URL: [Link]

  • Title: Review on Chromen derivatives and their Pharmacological Activities Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: dexamethasone | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Synthesis and anti-juvenile hormone activity of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates Source: SciSpace URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius Source: PubMed URL: [Link]

  • Title: Dexamethasone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives Source: Dimensions URL: [Link]

  • Title: Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies Source: MDPI URL: [Link]

  • Title: Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of action of dexamethasone? Source: Dr.Oracle URL: [Link]

  • Title: In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Source: Bioscience Biotechnology Research Communications URL: [Link]

  • Title: Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones | Request PDF Source: ResearchGate URL: [Link]

  • Title: Saurabh Singh, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2844-2857 Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: 2.7. Carrageenan-induced paw edema assay Source: Bio-protocol URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-chromen-4-yl (chroman) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate analogs. By objectively comparing the performance of various structural modifications and providing supporting experimental data from related studies, this document aims to inform the rational design of novel therapeutic agents based on this versatile scaffold.

The Chroman Scaffold: A Foundation for Diverse Biological Activity

The chroman ring system, a bicyclic ether, is a common motif in natural products and synthetic molecules with a wide array of pharmacological properties. Derivatives of the chroman scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The this compound core combines the chroman ring with an acetic acid ester side chain at the 4-position, offering multiple points for structural modification to modulate biological activity and pharmacokinetic properties. While direct and extensive SAR studies on this specific scaffold are limited, valuable insights can be drawn from research on closely related chroman-4-one and other chromene derivatives.

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the reaction of a substituted phenol with an appropriate α,β-unsaturated ester or acid, followed by cyclization. Modifications to the aromatic ring are typically introduced at the phenol stage, while variations in the acetate side chain can be made by using different acrylates or by subsequent transesterification reactions.

Experimental Protocol: A Generalized Synthetic Pathway

Below is a generalized, representative protocol for the synthesis of the parent this compound. This protocol is a composite of standard organic synthesis techniques and should be adapted and optimized for specific analogs.

Step 1: Synthesis of Substituted Phenoxypropanoic Acid

  • To a stirred solution of a substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2.0 eq.).

  • Add ethyl acrylate (1.2 eq.) dropwise at room temperature.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the phenoxypropanoic acid from Step 1 to a solution of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired this compound analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically explored by modifying three key regions of the molecule: the aromatic ring (Ring A), the dihydropyran ring (Ring B), and the ethyl acetate side chain at the C4 position. The following SAR analysis is synthesized from studies on related chroman-4-one and chromene derivatives, providing a predictive framework for this specific scaffold.

Modifications on the Aromatic Ring (Ring A)

Substituents on the aromatic ring play a crucial role in modulating the electronic properties and steric interactions of the molecule, which can significantly impact its binding to biological targets.

Position of SubstitutionType of SubstituentEffect on Activity (Inferred from related compounds)Reference
C6Electron-withdrawing (e.g., -Br, -Cl)Increased inhibitory activity against certain enzymes like Sirtuin 2.[1]
C6Electron-donating (e.g., -OCH3)Variable effects, can either increase or decrease activity depending on the target.[2]
C7Hydroxyl (-OH)Often enhances antioxidant and anticancer activities.[2]
C8Electron-withdrawing (e.g., -Br)Can contribute to increased potency, similar to C6 substitution.[1]

Key Insights:

  • Electron-withdrawing groups at positions C6 and C8, such as halogens, tend to enhance the inhibitory activity of chroman-4-one analogs against enzymes like Sirtuin 2 (SIRT2)[1]. This suggests that for the this compound scaffold, similar substitutions could be beneficial for developing enzyme inhibitors.

  • A hydroxyl group at C7 is a common feature in many naturally occurring flavonoids with antioxidant and anticancer properties. Its presence in the chroman scaffold often contributes to these activities[2].

  • The position of the substituent is critical. For instance, in some series of chroman-4-ones, a methoxy group at C8 diminishes activity, highlighting the importance of positional isomerism in drug design[2].

Modifications on the Dihydropyran Ring (Ring B)

Alterations to the dihydropyran ring, although less common in SAR studies, can influence the molecule's conformation and physicochemical properties.

Position of SubstitutionType of SubstituentEffect on Activity (Inferred from related compounds)Reference
C2Alkyl chains (e.g., n-pentyl)Optimal chain length is crucial for activity; both shorter and longer chains can decrease potency.[3]
C2Bulky groups (e.g., phenyl)Generally leads to decreased inhibitory activity.[3]
C3Hetaryl groupsCan introduce new interaction points and modulate activity.[4]

Key Insights:

  • In studies of 2-substituted chroman-4-ones as SIRT2 inhibitors, the length of an alkyl chain at C2 was found to be a critical determinant of activity, with an n-pentyl group showing optimal potency[3]. This indicates the presence of a hydrophobic pocket in the binding site of the target enzyme.

  • Bulky substituents directly attached to the C2 position, such as a phenyl group, generally reduce activity, suggesting steric hindrance at the active site[3].

Modifications of the C4-Side Chain

The ethyl acetate side chain at the C4 position is a key feature of the target scaffold and offers significant opportunities for modification to improve potency, selectivity, and pharmacokinetic properties.

ModificationEffect on Activity (Inferred from related compounds)Reference
Hydrolysis to carboxylic acidCan increase solubility and introduce a key hydrogen bonding interaction.[5]
Conversion to amidesAllows for the introduction of diverse substituents to probe for additional binding interactions.[5]
Variation of the ester alkyl groupCan modulate lipophilicity and metabolic stability.

Key Insights:

  • The ester can be hydrolyzed to the corresponding carboxylic acid , which may act as a key pharmacophoric feature, for instance, by forming a salt bridge or a hydrogen bond with the target protein[5].

  • Conversion of the ester to a series of amides allows for the exploration of a wide range of chemical space. The nature of the amine substituent can significantly influence activity and selectivity.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key positions on the this compound scaffold where modifications can impact biological activity, based on the SAR of related compounds.

SAR_Summary cluster_scaffold This compound Scaffold cluster_ringA Ring A Modifications cluster_ringB Ring B Modifications cluster_sidechain C4-Side Chain Modifications Scaffold C6 C6: Electron-withdrawing groups (e.g., -Br, -Cl) can increase activity C7 C7: Hydroxyl group (-OH) often enhances anticancer activity C8 C8: Electron-withdrawing groups can also increase potency C2 C2: Optimal alkyl chain length is crucial; bulky groups decrease activity Ester Ester/Acid/Amide: Modulates solubility, H-bonding, and allows for diverse substitutions

Caption: Key modification points on the this compound scaffold.

Potential Mechanism of Action: Anticancer Activity

Many chroman and chromene derivatives have demonstrated potent anticancer activity through various mechanisms. One of the well-studied mechanisms for related compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For instance, certain chromen-4-one derivatives have been identified as inhibitors of kinases such as BRAF and EGFR. The following diagram illustrates a simplified signaling pathway that could be targeted by these compounds.

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis Chroman_Analog Ethyl 2-(chroman-4-yl)acetate Analog Chroman_Analog->RTK Inhibition Chroman_Analog->Raf Inhibition

Caption: Potential anticancer mechanism of action via inhibition of kinase signaling pathways.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific analog series are not extensively documented, analysis of related chroman-4-one and chromene derivatives provides valuable guidance for future drug design efforts.

Key takeaways for the rational design of potent analogs include:

  • Aromatic Ring Substitution: Introduction of electron-withdrawing groups at C6 and C8, and a hydroxyl group at C7, are promising strategies to enhance biological activity.

  • Side Chain Modification: The ethyl acetate side chain is a critical handle for modulating physicochemical properties and introducing new interactions with the biological target. Conversion to the carboxylic acid or various amides should be explored.

  • Stereochemistry: The stereochemistry at C4 should be considered, as it can significantly impact the compound's three-dimensional shape and binding affinity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a direct and comprehensive SAR. Elucidation of the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. [Link]

  • Mellah, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6865-6875. [Link]

  • Fassihi, A., et al. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Antimicrobial Activity of Some Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 15(12), 9136-9148. [Link]

  • Lund, G. K., et al. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Somatostatin receptor agonists and Sirt2 inhibitors. Gupea. [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2991. [Link]

  • Safitri, A., et al. (2021). Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. Journal of Applied Pharmaceutical Science, 11(1), 121-128. [Link]

  • Mohamed, S. F., et al. (2017). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Serbian Chemical Society, 82(1), 115-125. [Link]

  • Al-Ostath, A., et al. (2013). Synthesis and biological activity of 3-azahetarylchroman-4-ones. French-Ukrainian Journal of Chemistry, 1(1), 5-13. [Link]

  • Singh, S. (2026). A Comprehensive Review on Cassia fistula: Phytochemistry, Pharmacology and Traditional Uses. International Journal of Pharmaceutical Sciences, 4(1), 2844-2857. [Link]

  • Behrami, A. (2018). Characterization, Biological activity and synthesis of new derivatives of Chromen-2-one. Journal of Advances in Chemistry, 15(1), 6130-6136. [Link]

  • Tomar, V., et al. (2010). Design, Synthesis and Biological Evaluation of Some Novel 3-Cinnamoyl-4-Hydroxy-2H-Chromen-2-ones as Antimalarial Agents. Medicinal Chemistry, 6(5), 283-289. [Link]

  • de Oliveira, C. M. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6653. [Link]

Sources

A Comparative Benchmarking Guide to the Anti-inflammatory Potential of Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive benchmarking analysis of a novel chromane derivative, Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate (designated as Cpd-ECA), against established anti-inflammatory agents. The chromane scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] This document provides an objective comparison of Cpd-ECA's in vitro efficacy with a non-selective COX inhibitor (Diclofenac) and a selective COX-2 inhibitor (Celecoxib). We detail the experimental rationale, provide validated, step-by-step protocols for key assays, and present comparative data on cytotoxicity, COX enzyme inhibition, and suppression of pro-inflammatory cytokines in a cellular model of inflammation. This guide is intended for researchers and drug development professionals seeking to evaluate the therapeutic potential of novel chromane derivatives.

Introduction and Rationale

Inflammation is a critical biological response, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[4] A primary pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which mediate the production of prostaglandins.[5][6] While COX-1 is constitutively expressed and plays a role in physiological "housekeeping" functions, COX-2 is inducible at sites of inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[5] However, non-selective NSAIDs can cause gastrointestinal side effects due to COX-1 inhibition, which led to the development of selective COX-2 inhibitors.[6][7]

The chromane ring system is a core component of many bioactive natural products and synthetic compounds, with derivatives showing promise in diverse therapeutic areas.[1][8] this compound (Cpd-ECA) is a synthetic derivative built on this scaffold. Given the known anti-inflammatory properties of related compounds,[9][10] we hypothesized that Cpd-ECA possesses anti-inflammatory activity.

This guide was designed to rigorously test this hypothesis by benchmarking Cpd-ECA against well-characterized standard drugs. The primary objectives were:

  • To determine the cytotoxic profile of Cpd-ECA in a relevant cell line.

  • To quantify and compare the inhibitory activity of Cpd-ECA against COX-1 and COX-2 enzymes.

  • To assess the ability of Cpd-ECA to suppress the production of key pro-inflammatory mediators, TNF-α and IL-6, in a lipopolysaccharide (LPS)-stimulated macrophage model.

Selection of Standard Compounds: The Rationale

The choice of comparators is critical for a meaningful benchmarking study. We selected two widely recognized NSAIDs to represent distinct mechanisms of action, providing a robust framework for evaluating Cpd-ECA.

  • Diclofenac: Chosen as the gold-standard, non-selective COX inhibitor. It is known to inhibit both COX-1 and COX-2, providing a benchmark for potent, broad-spectrum anti-inflammatory activity.[6] Its well-documented efficacy and side-effect profile make it an essential comparator.

  • Celecoxib: Selected as a representative selective COX-2 inhibitor.[5][7] Comparing Cpd-ECA against Celecoxib allows for the assessment of COX-2 selectivity, a key characteristic for developing safer anti-inflammatory drugs with a potentially reduced risk of gastrointestinal complications.[7]

Experimental Design and Methodologies

Our experimental approach is designed as a multi-tiered screening cascade to comprehensively evaluate the anti-inflammatory profile of Cpd-ECA. The workflow ensures that data from each stage informs the interpretation of the next, beginning with safety (cytotoxicity) and moving to specific mechanistic and functional assays.

G A RAW 264.7 Macrophage Cell Line B MTT Cytotoxicity Assay (24h Incubation) A->B C COX-1/COX-2 Inhibition Assay (Enzymatic, Cell-Free) B->C Inform Dosing for Subsequent Assays E LPS Stimulation of RAW 264.7 Cells (1 µg/mL LPS) B->E D Calculate IC50 Values & Selectivity Index C->D F Co-treatment with Test Compounds E->F G ELISA for TNF-α & IL-6 in Supernatant F->G H Assess Inhibition of Cytokine Release G->H

Caption: Experimental workflow for benchmarking Cpd-ECA.

Cell Culture and Reagents

The murine macrophage cell line, RAW 264.7, was selected for these studies. This is a well-established and widely used model for investigating inflammatory responses, as these cells produce significant amounts of pro-inflammatory mediators upon stimulation with bacterial lipopolysaccharide (LPS).[11]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Test Compounds: Cpd-ECA, Diclofenac, and Celecoxib were dissolved in DMSO to create 10 mM stock solutions and diluted in culture medium for experiments. The final DMSO concentration was kept below 0.1% to prevent solvent-induced toxicity.

Protocol: MTT Cytotoxicity Assay

Rationale: This initial step is crucial to identify the concentration range at which Cpd-ECA is non-toxic to the cells. Subsequent functional assays must be performed using non-cytotoxic concentrations to ensure that any observed reduction in inflammatory markers is due to specific anti-inflammatory activity and not simply cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of Cpd-ECA, Diclofenac, Celecoxib, or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol: COX-1/COX-2 Inhibition Assay (Enzymatic)

Rationale: This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) for each isoform and the calculation of a COX-2 selectivity index.

Step-by-Step Protocol:

  • Assay Kit: Utilize a commercial COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam) following the manufacturer's instructions.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Compound Addition: In separate wells of a 96-well plate, add the reaction buffer, heme, and serial dilutions of the test compounds (Cpd-ECA, Diclofenac, Celecoxib).

  • Enzyme Incubation: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid substrate to all wells.

  • Reaction Termination & Detection: After a specified time (e.g., 2 minutes), stop the reaction and add a chromogen to measure the peroxidase activity, which is proportional to prostaglandin formation.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm).

  • Analysis: Plot the percentage of inhibition versus compound concentration and use non-linear regression to calculate the IC₅₀ values. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol: LPS-Induced Cytokine Release Assay (ELISA)

Rationale: This functional cell-based assay mimics an inflammatory environment. LPS, a component of bacterial cell walls, activates macrophages to release pro-inflammatory cytokines like TNF-α and IL-6.[12][13] Measuring the reduction of these cytokines in the presence of the test compound provides a direct assessment of its anti-inflammatory efficacy in a biologically relevant context.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Cpd-ECA, Diclofenac, Celecoxib, or vehicle control for 1 hour.[14]

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific commercial ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's protocols.[12]

  • Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only treated group.

G cluster_0 LPS-Induced Pro-inflammatory Signaling cluster_1 Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB COX2 COX-2 Upregulation NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibit_COX2 Cpd-ECA Diclofenac Celecoxib Inhibit_COX2->COX2 Inhibit_Cytokines Cpd-ECA Inhibit_Cytokines->Cytokines

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.